molecular formula C11H21NO3 B12312487 Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate

Cat. No.: B12312487
M. Wt: 215.29 g/mol
InChI Key: RDOIBPGCYKSDFE-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate: is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is notable for its azetidine ring, which is a four-membered nitrogen-containing ring, and its tert-butyl ester group, which provides steric hindrance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The tert-butyl ester group provides steric hindrance, enhancing the compound’s stability and selectivity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-hydroxy-3-(propan-2-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the tert-butyl ester group enhances its reactivity and stability compared to similar compounds .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-propan-2-ylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)11(14)6-12(7-11)9(13)15-10(3,4)5/h8,14H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOIBPGCYKSDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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